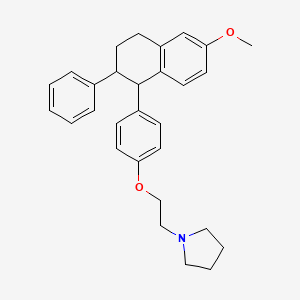
rac 7-Methoxy Lasofoxifene
Description
Properties
Molecular Formula |
C29H33NO2 |
|---|---|
Molecular Weight |
427.6 g/mol |
IUPAC Name |
1-[2-[4-(6-methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]ethyl]pyrrolidine |
InChI |
InChI=1S/C29H33NO2/c1-31-26-14-16-28-24(21-26)11-15-27(22-7-3-2-4-8-22)29(28)23-9-12-25(13-10-23)32-20-19-30-17-5-6-18-30/h2-4,7-10,12-14,16,21,27,29H,5-6,11,15,17-20H2,1H3 |
InChI Key |
NAPIZYZVKMASNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac 7-Methoxy Lasofoxifene typically involves multiple steps. One common approach is to start with the preparation of 1,2,3,4-tetrahydro-2-phenyl-6-methoxynaphthalene, which can be synthesized through the hydrogenation of 2-phenyl-6-methoxynaphthalene under specific conditions . This intermediate is then reacted with 4-(2-chloroethyl)phenol to form the phenoxyethyl derivative. Finally, the pyrrolidine ring is introduced through a nucleophilic substitution reaction with pyrrolidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
rac 7-Methoxy Lasofoxifene can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Fully saturated derivatives
Substitution: Functionalized derivatives with diverse chemical properties
Scientific Research Applications
rac 7-Methoxy Lasofoxifene has several applications in scientific research:
Mechanism of Action
The mechanism of action of rac 7-Methoxy Lasofoxifene involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Efficacy in Bone Mineral Density (BMD) and Fracture Risk
- Lasofoxifene vs. Raloxifene: Lasofoxifene showed superior increases in lumbar spine BMD (7.5% vs. 4.5%) and greater reductions in bone turnover markers (e.g., osteocalcin) compared to raloxifene in phase III trials . The PEARL study highlighted a 42% reduction in vertebral fractures with lasofoxifene, outperforming raloxifene’s ~30% risk reduction .
- Lasofoxifene vs. Tamoxifen :
Indirect meta-analyses suggest lasofoxifene has a statistically significant advantage in therapeutic benefit (RR = 3.39, 95% CI: 1.18–9.73) over tamoxifen for breast cancer risk reduction .
Lipid Profile and Cardiovascular Effects
Lasofoxifene reduced LDL cholesterol by 18–22% and total cholesterol by 10–12% in postmenopausal women, effects significantly greater than those seen with raloxifene .
Breast Cancer Prevention and ER-Mutant Activity
Preclinically, lasofoxifene inhibited tumor growth in ESR1-mutant models resistant to aromatase inhibitors (AIs), outperforming fulvestrant in reducing bone metastases .
Structural and Functional Comparisons
Methoxy Substitution Effects
In contrast, 6- and 8-methoxy isomers exhibit prolonged stability (t½ > 15 hours) due to enhanced resonance stabilization .
Comparison with Other SERM Structural Analogs
- Bazedoxifene : Exhibits lower BMD improvement (~3–4%) but a favorable uterine profile, making it preferable for long-term osteoporosis management .
Q & A
Q. What experimental frameworks reconcile conflicting data on SERM-induced endometrial effects?
- While this compound showed no significant endometrial hyperplasia in OVX rats , human trials require transvaginal ultrasound monitoring. Discordant findings (e.g., tamoxifen’s endometrial cancer risk ) highlight the need for species-specific ERβ/ERα affinity studies and long-term surveillance protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


